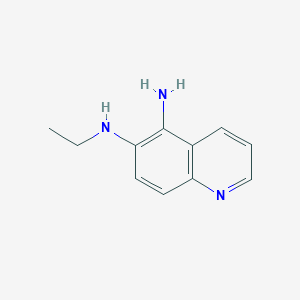
6-N-ethylquinoline-5,6-diamine
説明
6-N-ethylquinoline-5,6-diamine, also known as 6-EQA, is a compound used in various fields of scientific research and industry. It has a molecular weight of 187.24 and a molecular formula of C11H13N3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: CCNC1=C(C2=C(C=C1)N=CC=C2)N . This indicates that the molecule contains an ethyl group (CC) and an amine group (NC1), among other components .科学的研究の応用
Organic Synthesis and Chemical Properties
Synthesis of Complex Molecules : Research demonstrates the synthesis of complex molecules like Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate through chemical reduction and nucleophilic addition reactions. Such synthetic pathways are crucial for the development of pharmaceuticals and agrochemicals (Zahra et al., 2007).
Fluorescent Zinc Sensors : The development of fluorescent sensors for zinc, utilizing TACN derivatives with quinolylmethyl moieties, showcases the application in detecting and quantifying metal ions in biological systems. This is significant for understanding the role of metals in biological processes and diseases (Mikata et al., 2014).
Biological Activities
Antimalarial and Anticancer Properties : Studies on compounds like Chloroquine, a derivative related to quinoline, highlight its use as an antimalarial and potential in cancer therapy. The research underscores the reevaluation of existing drugs for new therapeutic purposes, demonstrating the versatility of quinoline derivatives in medicinal chemistry (Solomon & Lee, 2009).
Dopamine Receptor Ligands : The investigation into N-methyl, N-ethyl, and N-n-propyl derivatives of certain isoquinolines as dopamine receptor ligands illustrates the exploration of quinoline derivatives in neurochemistry and their potential applications in treating neurological disorders (Claudi et al., 2000).
作用機序
Target of Action
The primary targets of 6-N-ethylquinoline-5,6-diamine are currently unknown. This compound is a derivative of quinoline, which is known to interact with diverse biological targets like proteins, receptors, and enzymes . .
Pharmacokinetics
The optimization of these properties is a critical part of drug discovery, as they have a major impact on the bioavailability of a compound . .
生化学分析
Biochemical Properties
6-N-ethylquinoline-5,6-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the kynurenine pathway, which is crucial for the metabolism of the essential amino acid tryptophan . These interactions can modulate the activity of neurotransmitter receptors and influence the production of reactive oxygen species, thereby affecting cellular functions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of N-methyl-D-aspartate receptors, leading to changes in neuronal viability and function . Additionally, it can impact the levels of biogenic amines such as putrescine, spermidine, and spermine, which are important for cell viability and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as an agonist or antagonist at various receptor sites, influencing the activity of neurotransmitter receptors and other signaling molecules . These interactions can lead to the modulation of cellular processes and the regulation of gene expression, ultimately affecting cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including oxidative stress and inflammation . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the kynurenine pathway for tryptophan metabolism . It interacts with enzymes such as indoleamine 2,3-dioxygenase, which catalyzes the oxidation of tryptophan to kynurenine . These interactions can influence metabolic flux and the levels of metabolites, thereby affecting cellular function and homeostasis .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
特性
IUPAC Name |
6-N-ethylquinoline-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-13-10-6-5-9-8(11(10)12)4-3-7-14-9/h3-7,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKVAMDURIFSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C2=C(C=C1)N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B1452130.png)
![1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452131.png)
![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1452133.png)
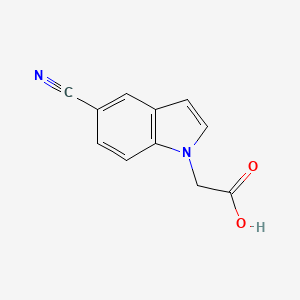
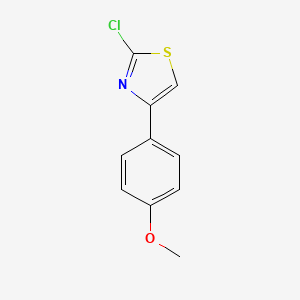

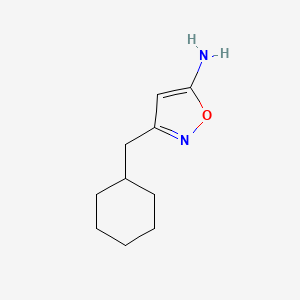
![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)
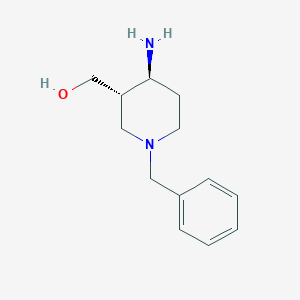
![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)
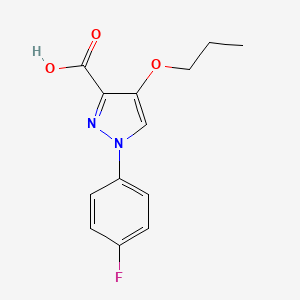
![1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452150.png)
![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)